4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride
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Overview
Description
4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride typically involves the sulfonylation of 4-bromo-2,3-dimethylbenzene. The process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Reaction Conditions: Typically carried out in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is utilized in various scientific research applications, including:
Organic Synthesis:
Pharmaceutical Research: In the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: Used in the preparation of sulfonated polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dimethylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2,3-Dimethylbenzenesulfonyl chloride: Lacks the bromine atom.
4-Bromo-2,3-dimethylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-bromo-2,3-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKQMPZWFIBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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